Seletalisib

Descripción general

Descripción

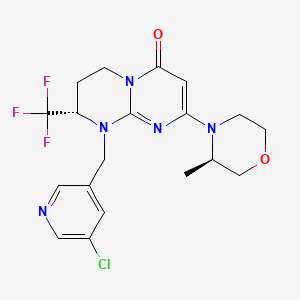

Seletalisib es un novedoso inhibidor de molécula pequeña de la fosfoinositida 3-quinasa delta (PI3Kδ). Esta enzima juega un papel crucial en la regulación de la supervivencia celular, el desarrollo y la función, particularmente en las células inmunitarias como los leucocitos . This compound ha mostrado potencial como candidato terapéutico para el tratamiento de las malignidades de células B y las enfermedades autoinmunitarias impulsadas por la secreción desregulada de citoquinas proinflamatorias .

Aplicaciones Científicas De Investigación

Seletalisib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto de herramienta para estudiar la vía PI3Kδ y su papel en los procesos celulares.

Biología: Investigado por sus efectos sobre la función y el desarrollo de las células inmunitarias.

Industria: Utilizado en el desarrollo de nuevos fármacos que se dirigen a la vía PI3Kδ.

Mecanismo De Acción

Seletalisib ejerce sus efectos inhibiendo selectivamente la enzima PI3Kδ. Esta inhibición bloquea la fosforilación de la proteína quinasa B (AKT) después de la activación del receptor de células B en una línea de células B . Además, this compound inhibe la liberación de superóxido estimulada por péptidos N-formil de neutrófilos humanos, demostrando su actividad específica de PI3Kδ . Los objetivos moleculares y las vías involucradas incluyen la vía de señalización PI3K-AKT, que es crucial para el desarrollo y la función de las células inmunitarias .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Seletalisib is a potent, ATP-competitive, and selective PI3Kδ inhibitor able to block protein kinase B (AKT) phosphorylation following activation of the B-cell receptor in a B-cell line . It interacts with PI3Kδ, a key signaling enzyme regulating cellular survival, development, and function .

Cellular Effects

This compound has shown to potently inhibit T cell differentiation and function, as well as block activation and proliferation of B cells . It has also demonstrated inhibition of human T-cell production of several cytokines from activated T-cells, and inhibited B-cell proliferation and cytokine release .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the phosphorylation of protein kinase B (AKT) following the activation of the B-cell receptor in a B-cell line . This inhibition is specific to PI3Kδ, demonstrating the selectivity of this compound .

Temporal Effects in Laboratory Settings

This compound has shown dose-dependent inhibition in an in vivo rat model of anti-CD3-antibody-induced interleukin 2 release . Over time, it has demonstrated consistent inhibition of PI3K signaling, measured by a reduction in pAKT and pS6 expression, in T cells derived from patients with psoriasis .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the search results, it has been evaluated in an in vivo rat model of inflammation .

Metabolic Pathways

This compound is primarily eliminated by combined hepatic metabolism and biliary excretion . It interacts with the PI3Kδ pathway, which plays a key role in immune cell development and function .

Subcellular Localization

The specific subcellular localization of this compound is not mentioned in the search results. It has been shown to inhibit PI3K signaling in T cells, suggesting that it interacts with this pathway at the subcellular level .

Métodos De Preparación

Las rutas de síntesis y las condiciones de reacción para Seletalisib implican varios pasos, incluida la formación de intermedios clave y las reacciones de acoplamiento finales. Si bien los métodos de producción industrial específicos son propietarios, el enfoque general implica el uso de técnicas avanzadas de síntesis orgánica para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Seletalisib experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en posiciones donde están presentes grupos funcionales.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los halógenos . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

Seletalisib es único en su alta selectividad y potencia como inhibidor de PI3Kδ. Los compuestos similares incluyen:

Idelalisib: Otro inhibidor de PI3Kδ utilizado en el tratamiento de ciertos tipos de malignidades de células B.

Duvelisib: Un inhibidor dual de PI3Kδ y PI3Kγ, utilizado para fines terapéuticos similares.

Copanlisib: Un inhibidor pan-PI3K con actividad contra múltiples isoformas de PI3K.

En comparación con estos compuestos, this compound ofrece una inhibición más selectiva de PI3Kδ, lo que potencialmente reduce los efectos fuera del objetivo y mejora los resultados terapéuticos .

Propiedades

IUPAC Name |

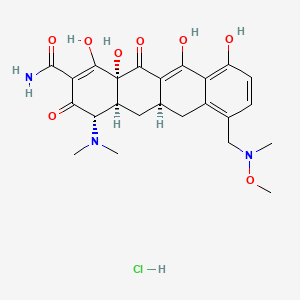

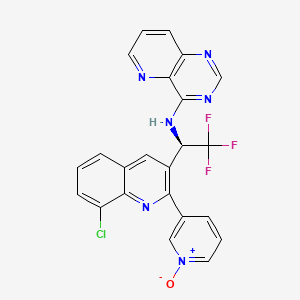

N-[(1R)-1-[8-chloro-2-(1-oxidopyridin-1-ium-3-yl)quinolin-3-yl]-2,2,2-trifluoroethyl]pyrido[3,2-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14ClF3N6O/c24-16-6-1-4-13-10-15(18(31-19(13)16)14-5-3-9-33(34)11-14)21(23(25,26)27)32-22-20-17(29-12-30-22)7-2-8-28-20/h1-12,21H,(H,29,30,32)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLJHGXOFYUARS-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2C(=C1)Cl)C3=C[N+](=CC=C3)[O-])C(C(F)(F)F)NC4=NC=NC5=C4N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=CC(=C(N=C2C(=C1)Cl)C3=C[N+](=CC=C3)[O-])[C@H](C(F)(F)F)NC4=NC=NC5=C4N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14ClF3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1362850-20-1 | |

| Record name | Seletalisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12706 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELETALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64CW205BDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Seletalisib?

A1: this compound functions as a highly selective and potent inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). [] It achieves this by competitively binding to the ATP-binding site of PI3Kδ, effectively blocking its kinase activity. [, ] This inhibition disrupts downstream signaling pathways crucial for lymphocyte activation, proliferation, and cytokine production, ultimately modulating immune responses. [, , , ]

Q2: How does this compound impact downstream signaling pathways in immune cells?

A2: By inhibiting PI3Kδ, this compound significantly reduces the phosphorylation of AKT, a key downstream effector of the PI3K pathway. [, ] This, in turn, impacts the phosphorylation of other molecules downstream of AKT, such as ribosomal protein S6, 4E-BP1, and NF-κB p65, ultimately hindering critical cellular processes involved in inflammation and immune responses. []

Q3: What is the significance of PI3Kδ in the context of autoimmune diseases like psoriasis and Sjögren's Syndrome?

A3: Research suggests that the PI3Kδ pathway is upregulated in inflammatory conditions like psoriasis and Sjögren's Syndrome. [, , ] In psoriasis, PI3Kδ is overexpressed not just in infiltrating immune cells but also in proliferating keratinocytes, contributing to both immune dysregulation and epidermal hyperplasia. [] Similarly, in Sjögren's Syndrome, PI3Kδ activation is observed within salivary glands, particularly in T/B cell aggregates and CD138+ plasma cells, potentially driving inflammation and glandular dysfunction. []

Q4: What evidence supports the therapeutic potential of this compound in preclinical models of inflammatory diseases?

A4: Preclinical studies using this compound have shown promising results. In a murine model of focal sialoadenitis, which mimics aspects of Sjögren's Syndrome, this compound treatment effectively reduced lymphocyte and plasma cell accumulation within salivary glands, both prophylactically and therapeutically. [] Additionally, this compound significantly impacted the production of chemokines and cytokines associated with ectopic lymphoneogenesis and improved saliva flow and autoantibody production. [] In psoriasis models, this compound administration led to a reduction in the severity of the psoriasiform phenotype, restoring normal keratinocyte proliferation and differentiation while also dampening cutaneous inflammatory responses. []

Q5: What is the current understanding of this compound's pharmacokinetic profile in humans?

A5: Human studies indicate that this compound exhibits a favorable pharmacokinetic profile. It demonstrates high oral bioavailability (approximately 97%) and a relatively long half-life of around 24 hours, supporting once-daily dosing. [] Following oral administration, unchanged this compound represents the major component detected in plasma (94.8%). [] The primary route of elimination is fecal, with the majority excreted as metabolites. []

Q6: Have there been any clinical trials investigating the efficacy of this compound in human patients?

A6: Yes, a phase 2, double-blind, placebo-controlled study (NCT02610543) investigated the efficacy and safety of this compound in patients with primary Sjögren's Syndrome (PSS). [, , ] While early termination due to recruitment challenges limited statistical power, the study revealed a trend towards clinical improvement in ESSDAI and ESSPRI scores, suggesting potential benefits in managing PSS symptoms. [, ] Additionally, histological analyses of salivary gland biopsies demonstrated encouraging effects of this compound on the organization and extent of lymphocytic infiltration. [, ]

Q7: What are the potential benefits of this compound's selectivity for PI3Kδ over other PI3K isoforms?

A7: The selectivity of this compound for PI3Kδ over other PI3K isoforms is a crucial aspect of its therapeutic potential. By specifically targeting PI3Kδ, which is predominantly expressed in leukocytes, this compound is designed to minimize off-target effects on other cell types and tissues. [, , ] This targeted inhibition holds promise for a more favorable safety profile compared to broader-spectrum PI3K inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B610685.png)